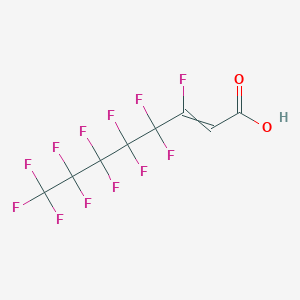

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid

Vue d'ensemble

Description

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid, also known as perfluorooct-2-enoic acid or PFOA, is a synthetic fluorinated organic acid. It is a member of the perfluorinated carboxylic acid family and is primarily used as a surfactant in a variety of industrial products. PFOA is a persistent organic pollutant that has been detected in the environment and has been linked to a variety of adverse health effects.

Applications De Recherche Scientifique

Fluorescence Probes Development

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid has been utilized in the synthesis of novel fluorescence probes, specifically for detecting highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. These probes, such as HPF and APF, have shown significant potential in differentiating various ROS and in visualizing reactive species in stimulated neutrophils, indicating their utility in biological and chemical research (Setsukinai et al., 2003).

Crystal Structure Analysis

Research has also delved into understanding the crystal structure of similar α,β-unsaturated carboxylic acids, which exhibit unique characteristics like carboxylic acid inversion dimers and specific conformations of carbon chains. Such studies are fundamental for comprehending the physicochemical properties and potential applications of these compounds in various scientific fields (Sonneck et al., 2015).

Biotransformation in Environmental Systems

The compound and its structurally related counterparts have been studied for their biotransformation in ecological systems, like river sediments. Understanding the degradation products and their proportions is crucial for assessing the environmental impact and behavior of these substances (Zhao et al., 2013).

Synthesis of Biologically Active Compounds

Efforts have been made to synthesize enantiomerically pure derivatives of similar carboxylic acids. These synthesized products are important for determining the natural product configuration and for applications in creating compounds of biological significance (Srinivas et al., 2017).

Development of Fluorocarbon Surfactants

The compound and related fluorinated acids have been used in the synthesis of fluorocarbon surfactants. These surfactants exhibit low surface tension and significantly reduce the surface tension of organic solvents, highlighting their potential in industrial and manufacturing processes (Han et al., 2009).

Propriétés

IUPAC Name |

3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOBFLVYTXYFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CF=CHCOOH, C8H2F12O2 | |

| Record name | 6:2 FTUCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892326 | |

| Record name | 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70887-88-6 | |

| Record name | 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)

![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)